REACTION_SMILES
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[CH3:19][OH:20].[H:21][H:22].[O:1]1[CH2:2][CH2:3][N:4]([c:7]2[n:8][nH:9][c:10]3[cH:11][cH:12][c:13]([N+:16]([O-:17])=[O:18])[cH:14][c:15]23)[CH2:5][CH2:6]1>>[O:1]1[CH2:2][CH2:3][N:4]([c:7]2[n:8][nH:9][c:10]3[cH:11][cH:12][c:13]([NH2:16])[cH:14][c:15]23)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2[nH]nc(N3CCOCC3)c2c1
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Name
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Type
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product
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Smiles
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Nc1ccc2[nH]nc(N3CCOCC3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |